molecular formula C10H11F2N B13263584 N-cyclobutyl-3,5-difluoroaniline

N-cyclobutyl-3,5-difluoroaniline

Cat. No.: B13263584
M. Wt: 183.20 g/mol
InChI Key: YKMILFWDQRDSPZ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3,5-difluoroaniline (CAS 1248200-58-9) is a chemical intermediate of significant interest in pharmaceutical research and development. It is characterized by the molecular formula C10H11F2N and has a molecular weight of 183.20 . This compound belongs to the class of aniline derivatives and serves as a versatile building block for the synthesis of more complex molecules. Recent scientific literature highlights its valuable application in the discovery of novel Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) . In this context, the this compound scaffold is utilized to create potent small-molecule inhibitors that misdirect the assembly of the viral capsid, a critical step in the HBV life cycle . This mechanism can prevent the formation of infectious viral particles and reduce the levels of viral DNA associated with persistence, representing a promising new therapeutic strategy for chronic HBV infection . Furthermore, its use as a core structure in other research areas, such as the development of kinase inhibitors, underscores its broader utility in drug discovery campaigns . As a reagent, it should be handled by qualified professionals in accordance with all applicable safety procedures and is intended strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

N-cyclobutyl-3,5-difluoroaniline

InChI

InChI=1S/C10H11F2N/c11-7-4-8(12)6-10(5-7)13-9-2-1-3-9/h4-6,9,13H,1-3H2

InChI Key

YKMILFWDQRDSPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

Synthetic Methodologies for N Cyclobutyl 3,5 Difluoroaniline

Approaches to N-Alkylation of 3,5-Difluoroaniline (B1215098) with Cyclobutyl Precursors

The direct attachment of a cyclobutyl group to the nitrogen atom of 3,5-difluoroaniline is a key transformation. The following sections detail the most common and effective methods for achieving this C-N bond formation.

Nucleophilic Substitution Reactions Involving Cyclobutyl Halides or Equivalents

A straightforward and widely employed method for the synthesis of N-cyclobutyl-3,5-difluoroaniline is the nucleophilic substitution reaction between 3,5-difluoroaniline and a cyclobutyl halide, such as cyclobutyl bromide or cyclobutyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon atom of the cyclobutyl halide, displacing the halide and forming the desired C-N bond.

The efficiency of this reaction is often enhanced by the use of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include inorganic carbonates (e.g., potassium carbonate, sodium carbonate) and organic amines (e.g., triethylamine). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently utilized to facilitate the reaction.

Reactant 1Reactant 2BaseSolventProduct
3,5-DifluoroanilineCyclobutyl BromidePotassium CarbonateDMFThis compound
3,5-DifluoroanilineCyclobutyl ChlorideTriethylamineAcetonitrileThis compound

Reductive Amination Pathways Utilizing Cyclobutanones

Reductive amination offers an alternative and highly effective route to this compound. This two-step, one-pot process involves the initial reaction of 3,5-difluoroaniline with cyclobutanone (B123998) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the final secondary amine product.

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction conditions are typically mild, and the process is often characterized by high yields and good functional group tolerance. Recent advancements have also explored the use of reagents like BH₃N(C₂H₅)₃, which can act as both a catalyst for imine formation and a reductant. rsc.org

AnilineKetoneReducing AgentProduct
3,5-DifluoroanilineCyclobutanoneSodium BorohydrideThis compound
3,5-DifluoroanilineCyclobutanoneSodium TriacetoxyborohydrideThis compound

The development of chiral catalysts, such as certain phosphoric acids, has also enabled enantioselective reductive aminations, which are particularly valuable in the synthesis of chiral pharmaceutical compounds. purdue.edu

Transition Metal-Catalyzed Amination Protocols (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds. This methodology can be applied to the synthesis of this compound by coupling 3,5-difluoroaniline with a cyclobutyl halide or a related cyclobutyl precursor.

This reaction typically employs a palladium or copper catalyst in combination with a suitable ligand, often a bulky electron-rich phosphine (B1218219). A base is also required to facilitate the catalytic cycle. The Buchwald-Hartwig amination is known for its broad substrate scope and high functional group tolerance, making it a valuable tool for complex molecule synthesis.

Other Advanced C-N Bond Formation Strategies

Beyond the more common methods, other advanced strategies for C-N bond formation can be envisioned for the synthesis of this compound. These may include, for example, variations of the Mitsunobu reaction, where an alcohol (cyclobutanol) is activated in the presence of a phosphine and an azodicarboxylate to react with the aniline. While less common for this specific transformation, such methods offer alternative synthetic routes that may be advantageous in certain contexts.

Synthesis of 3,5-Difluoroaniline Precursors for N-Cyclobutyl Functionalization

The availability of the starting material, 3,5-difluoroaniline, is a prerequisite for the synthesis of its N-cyclobutyl derivative. The introduction of two fluorine atoms in a meta-relationship to an amino group presents a synthetic challenge.

Halogenation and Subsequent Amination Routes to Difluorobenzene Derivatives

The synthesis of 3,5-difluoroaniline often begins with a readily available benzene (B151609) derivative that undergoes a series of halogenation, nitration, and reduction steps. One established route starts from 2,4,5-trichloronitrobenzene. google.com This compound can be reacted with an alkali metal fluoride (B91410) to yield 5-chloro-2,4-difluoronitrobenzene. Subsequent chlorination with denitration affords 1,3-dichloro-4,6-difluorobenzene, which is then nitrated to give 2,6-dichloro-3,5-difluoronitrobenzene. google.com The final step involves the reduction of the nitro group and dehalogenation to yield 3,5-difluoroaniline. google.comchemicalbook.com

Another approach involves the reaction of 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper catalyst and a metal co-catalyst at elevated temperatures. google.com The necessary 3,5-difluorochlorobenzene can be prepared from 1,3,5-trichlorobenzene. google.com A different multi-stage process starts with the decarboxylation of 5-chloro-2,4,6-trifluoroisophthalic acid to produce 2-chloro-1,3,5-trifluorobenzene, which is then converted to 1,3,5-trifluorobenzene (B1201519). google.com The reaction of 1,3,5-trifluorobenzene with ammonia in methanol (B129727) at high temperature and pressure yields 3,5-difluoroaniline. google.com

A more direct synthesis involves the reduction of various chlorinated 3,5-difluoroaniline precursors. For instance, 2-chloro-3,5-difluoroaniline (B1349362) can be reduced to 3,5-difluoroaniline using hydrogen gas with a palladium on carbon catalyst in the presence of a base like triethylamine. prepchem.comepo.org

Starting MaterialKey IntermediatesFinal Product
2,4,5-Trichloronitrobenzene5-Chloro-2,4-difluoronitrobenzene, 1,3-Dichloro-4,6-difluorobenzene, 2,6-Dichloro-3,5-difluoronitrobenzene3,5-Difluoroaniline
1,3,5-Trichlorobenzene3,5-Difluorochlorobenzene3,5-Difluoroaniline
5-Chloro-2,4,6-trifluoroisophthalic acid2-Chloro-1,3,5-trifluorobenzene, 1,3,5-Trifluorobenzene3,5-Difluoroaniline
2-Chloro-3,5-difluoroaniline-3,5-Difluoroaniline

Directed Fluorination Methodologies for Aniline Scaffolds

While the synthesis of this compound often starts with the commercially available 3,5-difluoroaniline, it is pertinent to discuss directed fluorination methodologies for aniline scaffolds as an alternative strategy. These methods could potentially be applied to N-cyclobutylaniline to introduce the fluorine atoms at a later stage of the synthesis.

Electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used to introduce fluorine atoms onto electron-rich aromatic rings. The directing effect of the amino group in anilines typically favors ortho- and para-substitution. To achieve meta-fluorination, as required for the 3,5-difluoro substitution pattern, the directing effect of the amine must be overcome or modified. This can be achieved through various strategies, such as the use of a directing group that favors meta-substitution or by employing a multi-step sequence involving, for example, nitration, reduction, diazotization, and subsequent fluorination (Balz-Schiemann reaction or variations thereof).

Cyclobutyl Ring Synthesis and Functionalization Prior to Coupling

The cyclobutane (B1203170) ring is a key structural motif found in numerous natural products and pharmaceuticals. calstate.edu Its synthesis and functionalization are therefore of significant interest in organic chemistry.

Chemical Cyclobutane Ring Construction Methods

A variety of methods exist for the construction of the cyclobutane ring. nih.gov These include:

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions of alkenes are a common and efficient route to cyclobutane derivatives. nih.govorganic-chemistry.org For instance, the cycloaddition of terminal alkenes with allenoates can rapidly generate 1,3-substituted cyclobutanes. organic-chemistry.org

Ring Expansion Reactions: Ring expansion of cyclopropane (B1198618) derivatives can also be used to synthesize cyclobutanes.

Contraction of Larger Rings: A novel approach involves the stereoselective synthesis of cyclobutanes through the contraction of pyrrolidines. acs.org This method has been shown to be effective for creating substituted cyclobutane derivatives. acs.org

Stereoselective Introduction and Functionalization of Cyclobutyl Groups

The stereocontrolled synthesis of functionalized cyclobutanes is crucial for accessing specific isomers of bioactive molecules. mdpi.com Several strategies have been developed to achieve this:

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or catalysts in [2+2] cycloaddition reactions can lead to the formation of enantioenriched cyclobutane products. nih.gov

Stereoselective Synthesis of Cyclobutylamines: Researchers have developed stereoselective methods for the synthesis of cyclobutylamines, which are valuable precursors for coupling reactions. acs.orgnih.gov For example, a Lewis acid-catalyzed (3 + 2 + 2) cycloaddition/ring-opening strategy of bicyclo[1.1.0]butanes with triazinanes provides a modular and efficient route to syn-diastereoselective cyclobutylamines. nih.gov

Optimization of Reaction Conditions and Efficiency in this compound Synthesis

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions. This is particularly true for catalytic reactions like the Buchwald-Hartwig amination.

Key parameters that are often optimized include:

Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for achieving high catalytic activity and selectivity. Ligands such as RuPhos have been shown to be effective in challenging Buchwald-Hartwig couplings. nih.gov

Base: The strength and nature of the base can significantly influence the reaction rate and yield. Common bases include sodium tert-butoxide, potassium phosphate, and potassium hexamethyldisilazide (KHMDS). nih.gov

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

Temperature and Reaction Time: These parameters are often adjusted to ensure complete conversion while minimizing the formation of side products.

A systematic approach to optimization, often employing design of experiment (DoE) methodologies, can lead to significant improvements in yield and purity. For instance, in the synthesis of a related complex molecule, optimization of a Buchwald-Hartwig coupling led to the identification of RuPhos as the optimal catalyst and KHMDS as the base, resulting in a successful multi-gram scale synthesis. nih.gov

Chemical Reactivity and Transformation Pathways of N Cyclobutyl 3,5 Difluoroaniline

Reactivity of the N-Cyclobutyl Amine Moiety

The secondary amine functionality, consisting of a nitrogen atom bonded to a cyclobutyl group and a difluorophenyl ring, is the primary site for many chemical transformations.

Nucleophilic Characteristics and Basicity of the Aniline (B41778) Nitrogen

The nitrogen atom of N-cyclobutyl-3,5-difluoroaniline possesses a lone pair of electrons, rendering it both nucleophilic and basic. However, its reactivity is modulated by several electronic and steric factors. The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, which reduces the electron density on the nitrogen atom through inductive effects. This deactivation makes the amine less basic and less nucleophilic compared to non-fluorinated anilines.

Acylation, Sulfonylation, and Alkylation Reactions at Nitrogen

The nucleophilic nitrogen readily participates in reactions with various electrophiles. These reactions are fundamental in building more complex molecular architectures, often seen in the synthesis of pharmaceutical agents.

Acylation: This reaction involves the treatment of this compound with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This results in the formation of an amide.

Sulfonylation: Similar to acylation, sulfonylation occurs when the aniline is reacted with a sulfonyl chloride. This reaction yields a sulfonamide, a functional group present in many therapeutic drugs.

Alkylation: While the nitrogen is already alkylated with a cyclobutyl group, further alkylation is possible, though it may require more forcing conditions compared to a primary aniline due to steric hindrance and reduced nucleophilicity. Photoinduced methods have been shown to be effective for the difluoroalkylation of various anilines, including those with deactivating substituents. acs.orgnih.gov

Table 1: Representative Reactions at the Nitrogen Atom

Reaction Type Reagent Class Product Class General Conditions
Acylation Acyl Halide (e.g., Acetyl Chloride) Amide Aprotic solvent, base (e.g., Pyridine, Triethylamine)
Sulfonylation Sulfonyl Halide (e.g., Tosyl Chloride) Sulfonamide Aprotic solvent, base (e.g., Pyridine)

Oxidative Transformations and Radical Chemistry Involving the Amine

The amine group can be subject to oxidative reactions. For instance, PIFA (phenyliodine bis(trifluoroacetate)) can be used to mediate intramolecular cyclization reactions involving N-substituted anilines, proceeding through a proposed nitrenium ion or radical cation intermediate. organic-chemistry.org While specific examples involving this compound are not prevalent in readily available literature, the general reactivity of N-substituted anilines suggests its potential to participate in such transformations. organic-chemistry.org

Aromatic Reactivity of the 3,5-Difluorophenyl Ring

The reactivity of the benzene (B151609) ring is heavily influenced by the substituents attached to it: the activating N-cyclobutylamino group and the deactivating fluoro groups.

Electrophilic Aromatic Substitution Patterns and Regioselectivity (e.g., nitration, bromination)

Electrophilic aromatic substitution (SEAr) involves an electrophile replacing an atom (usually hydrogen) on the aromatic ring. wikipedia.org The outcome of such reactions on this compound is dictated by the directing effects of its substituents.

N-cyclobutylamino group: This is a powerful activating group and an ortho, para-director. It strongly activates the positions ortho (2 and 6) and para (4) to it by donating electron density through resonance. wikipedia.org

Fluorine atoms: Halogens are deactivating groups but are also ortho, para-directors. masterorganicchemistry.com

In this specific molecule, the positions are influenced as follows:

Positions 2 and 6: These are ortho to the activating amino group and ortho to a deactivating fluorine atom. They are highly activated.

Position 4: This is para to the activating amino group and between two deactivating fluorine atoms. It is also highly activated.

Nucleophilic Aromatic Substitution (SNAr) Pathways at Fluorine-Bearing Positions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (in this case, fluorine) on the aromatic ring. nih.govnih.gov Polyfluoroarenes are known to undergo SNAr reactions where a nucleophile replaces a fluorine atom. mdpi.com

In this compound, the N-cyclobutylamino group is electron-donating, which disfavors SNAr by increasing the electron density of the ring. This makes it difficult for a nucleophile to attack the carbon atoms bonded to the fluorine atoms. Therefore, SNAr reactions at the fluorine-bearing positions (3 and 5) are generally not expected to occur under standard conditions. For such a reaction to proceed, the nitrogen's electronic properties would likely need to be reversed, for example, by converting it into a strongly electron-withdrawing group.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of the aniline moiety and the difluorinated aromatic ring allows for diverse synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. While this compound itself would not typically be the halide component, its derivatives, such as the corresponding aryl halides (e.g., N-cyclobutyl-3,5-difluoro-X-aniline, where X is Br or I), are excellent substrates for this reaction. The electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.

The coupling of a hypothetical N-cyclobutyl-3,5-difluoro-4-iodoaniline with a boronic acid would proceed under standard Suzuki-Miyaura conditions. A typical catalytic system would involve a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand, and a base to facilitate the transmetalation step. nih.gov The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphines often providing the best results. nih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of an this compound Derivative

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1N-cyclobutyl-3,5-difluoro-4-iodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O10085
2N-cyclobutyl-3,5-difluoro-4-iodoaniline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O9082
3N-cyclobutyl-3,5-difluoro-4-bromoanilineCyclopropylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF11078

This table presents hypothetical data based on typical Suzuki-Miyaura reaction conditions for similar aryl halides.

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org Similar to the Suzuki-Miyaura reaction, a halogenated derivative of this compound would be required. The reaction is typically catalyzed by a palladium(0) species and requires a base, often a tertiary amine like triethylamine. wikipedia.orgorganic-chemistry.org The regioselectivity of the Heck reaction is influenced by the nature of the alkene, with substitution generally occurring at the least substituted carbon of the double bond. youtube.com

Sonogashira Coupling:

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org A halogenated derivative of this compound would readily participate in Sonogashira coupling reactions, providing access to a range of alkynyl-substituted aniline derivatives. Copper-free Sonogashira protocols have also been developed. libretexts.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgyoutube.com In the context of this compound, this reaction is highly relevant for its synthesis. For instance, the coupling of 1,3-difluoro-5-bromobenzene with cyclobutylamine (B51885) using a palladium catalyst and a suitable phosphine ligand would yield this compound. The choice of ligand is critical to the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands being particularly effective. organic-chemistry.orgyoutube.com

Table 2: Illustrative Conditions for the Synthesis of this compound via Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
11,3-difluoro-5-bromobenzeneCyclobutylaminePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene10090
21,3-difluoro-5-chlorobenzeneCyclobutylaminePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane11088
31,3-difluoro-5-iodobenzeneCyclobutylaminePd(dba)₂ (2)RuPhos (4)Cs₂CO₃t-BuOH9092

This table presents hypothetical data based on typical Buchwald-Hartwig amination conditions.

Stability and Degradation Mechanisms under Diverse Chemical Conditions

The stability of this compound is influenced by its chemical environment, particularly pH and exposure to light. Understanding these degradation pathways is crucial for its handling, storage, and application.

Hydrolytic Stability of the N-Cyclobutyl Linkage

The N-cyclobutyl linkage in this compound exhibits pH-dependent stability. In neutral and basic conditions, the C-N bond is generally stable. researchgate.net However, under acidic conditions, the lone pair of electrons on the nitrogen atom can be protonated, which can facilitate the hydrolysis of the N-cyclobutyl group. nih.govresearchgate.net This process is analogous to the hydrolysis of cyclic aminals, which are known to decompose rapidly in acidic aqueous media. nih.govresearchgate.net

The rate of hydrolysis is expected to increase with decreasing pH. nih.gov The mechanism likely involves the protonation of the aniline nitrogen, followed by nucleophilic attack of water on the adjacent carbon of the cyclobutyl ring, leading to the cleavage of the C-N bond and the formation of 3,5-difluoroaniline (B1215098) and cyclobutanol (B46151) or cyclobutanone (B123998).

Table 3: Expected Hydrolytic Stability of the N-Cyclobutyl Linkage at Different pH Values

pH RangeConditionExpected StabilityPrimary Degradation Products
1-3Strongly AcidicLow3,5-Difluoroaniline, Cyclobutanol/Cyclobutanone
4-6Weakly AcidicModerateSlow hydrolysis may occur
7NeutralHighGenerally stable
8-10Weakly BasicHighGenerally stable
11-14Strongly BasicHighGenerally stable

This table provides an estimation of stability based on the general behavior of N-alkylated anilines and related compounds.

Photochemical Degradation Pathways and Light-Induced Reactivity

This compound is susceptible to photochemical degradation. The aniline moiety can undergo photo-oxidation, particularly in the presence of photosensitizers like TiO₂. researchgate.netresearchgate.net The degradation process is often initiated by the generation of highly reactive species such as hydroxyl radicals (•OH) upon UV irradiation of an aqueous solution. researchgate.netresearchgate.net

These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening. The N-cyclobutyl group may also be a site of radical attack. The fluorine substituents on the aromatic ring can influence the degradation pathway and the nature of the intermediates formed. Photodegradation can lead to a complex mixture of products, including hydroxylated derivatives, and ultimately to the mineralization of the compound to CO₂, H₂O, and inorganic ions like F⁻ and NH₄⁺. researchgate.net

Table 4: Potential Photochemical Degradation Products of this compound

Degradation PathwayPotential Products
Hydroxylation of Aromatic RingHydroxylated this compound isomers
N-Dealkylation3,5-Difluoroaniline
Oxidation of Cyclobutyl RingN-(hydroxycyclobutyl)-3,5-difluoroaniline, N-(oxocyclobutyl)-3,5-difluoroaniline
Ring OpeningVarious aliphatic carboxylic acids and aldehydes
MineralizationCO₂, H₂O, HF, NH₃

This table lists plausible degradation products based on known photochemical pathways for substituted anilines.

Stereochemical Considerations in Reactions Involving the Cyclobutyl Group

The cyclobutyl group in this compound is not planar and exists in a puckered or "butterfly" conformation to relieve ring strain. pharmacy180.comdalalinstitute.com This conformational flexibility is an important stereochemical consideration in reactions involving this moiety. The puckering of the cyclobutane (B1203170) ring creates axial and equatorial positions for substituents, which can influence the stereochemical outcome of reactions. pharmacy180.com

For reactions that introduce a new chiral center on the cyclobutyl ring, the existing stereochemistry of the ring can direct the approach of reagents, potentially leading to diastereoselective product formation. For example, if a reaction were to occur at one of the methylene (B1212753) groups of the cyclobutyl ring, the approach of the reagent could be favored from either the axial or equatorial face, depending on steric hindrance and electronic factors.

Furthermore, if the nitrogen atom of the aniline becomes a stereocenter, for example in a quaternary ammonium (B1175870) salt, the conformational preference of the cyclobutyl group could influence the relative stability of the resulting diastereomers. The interconversion between the puckered conformations of the cyclobutyl ring is rapid at room temperature, but can be restricted at lower temperatures or in more sterically hindered derivatives. youtube.com

Table 5: Conformational Isomers of a Monosubstituted Cyclobutane Ring

ConformerSubstituent PositionRelative Energy
EquatorialEquatorialLower
AxialAxialHigher

This table illustrates the general principle of conformational analysis for a substituted cyclobutane ring.

Computational and Theoretical Investigations of N Cyclobutyl 3,5 Difluoroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of N-cyclobutyl-3,5-difluoroaniline. These methods offer a molecular-level understanding of its behavior.

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. arxiv.org It strikes a good balance between computational cost and accuracy, making it a popular choice for studying molecules like this compound. arxiv.orgnih.gov

Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. researchgate.net This is achieved by finding the minimum energy conformation on the potential energy surface. nih.gov For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles to arrive at the most stable structure. The process can be performed without constraints, allowing all geometric parameters to relax to their lowest energy state. nih.gov

Energetics: DFT calculations provide valuable information about the total energy of the molecule. scispace.com By comparing the energies of different conformers, the most stable form can be identified. This information is crucial for understanding the molecule's thermodynamic properties.

Parameter Description
Geometry Optimization The process of finding the arrangement of atoms that corresponds to the lowest energy of the molecule.
Conformational Analysis The study of the different spatial arrangements of atoms (conformers) and their relative energies.
Energetics The study of the total energy of the molecule and its various conformers.

Ab Initio Methods for High-Level Electronic Structure and Thermochemical Calculations

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Other Reactivity Descriptors (e.g., Fukui functions)

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net The analysis of the HOMO and LUMO of this compound would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

Reactivity Descriptors: Beyond HOMO and LUMO, other descriptors derived from quantum chemical calculations can predict reactivity. Fukui functions, for example, can identify the specific atoms within a molecule that are most likely to be involved in a chemical reaction by indicating the change in electron density at a given point when the total number of electrons is changed. While specific calculations for this compound are not detailed in the search results, these descriptors are standard tools in computational chemistry for reactivity prediction.

Descriptor Significance
HOMO Highest energy orbital containing electrons; indicates propensity to donate electrons. youtube.com
LUMO Lowest energy orbital without electrons; indicates propensity to accept electrons. youtube.com
HOMO-LUMO Gap Energy difference between HOMO and LUMO; a smaller gap often implies higher reactivity. researchgate.net
Fukui Functions Identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics simulations provide a way to study the movement of atoms and molecules over time, offering insights into the dynamic nature of this compound.

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent can have a significant impact on the conformation and dynamics of a molecule. MD simulations can explicitly include solvent molecules to study these effects on this compound. The polarity of the solvent can influence the stability of different conformers and the dynamics of their interconversion. By running simulations in different solvents, one can understand how the molecule's behavior changes in various chemical environments.

Reaction Mechanism Elucidation through Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. Through the location of transition states and the analysis of the intrinsic reaction coordinate (IRC), detailed pathways for its formation and subsequent reactions can be mapped out, offering insights into reaction feasibility, and selectivity.

Computational Studies of N-Alkylation Pathways and Selectivity

The synthesis of this compound typically proceeds via the N-alkylation of 3,5-difluoroaniline (B1215098) with a suitable cyclobutylating agent, such as cyclobutyl bromide or cyclobutyl tosylate. Computational methods, particularly density functional theory (DFT), are instrumental in exploring the mechanism of this nucleophilic substitution reaction.

The process involves a transition state search to locate the highest energy point along the reaction coordinate, which corresponds to the transition state structure of the SN2 reaction. From this transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the minimum energy path connecting the reactants (3,5-difluoroaniline and the cyclobutylating agent) through the transition state to the products (this compound and the leaving group).

These calculations can provide critical data, such as the activation energy barrier, which is essential for predicting reaction rates. Furthermore, computational models can assess the selectivity of the reaction, for instance, by comparing the activation energies for mono- versus di-alkylation to determine the conditions that favor the desired monosubstituted product.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the N-alkylation of 3,5-difluoroaniline with cyclobutyl bromide.

ParameterValueDescription
Activation Energy (ΔE‡) 22.5 kcal/molThe energy barrier for the reaction to proceed.
Reaction Energy (ΔE_rxn) -15.8 kcal/molThe overall energy change from reactants to products.
Transition State N-C Distance 2.15 ÅThe distance between the nitrogen of the aniline (B41778) and the reacting carbon of the cyclobutyl group in the transition state.
Transition State C-Br Distance 2.30 ÅThe distance between the reacting carbon and the leaving bromine atom in the transition state.
Imaginary Frequency -350 cm⁻¹The single imaginary frequency of the transition state, corresponding to the N-C bond formation and C-Br bond cleavage.

This is a hypothetical data table for illustrative purposes.

Investigation of Aromatic Substitution and Cross-Coupling Mechanisms

The N-cyclobutyl group and the two fluorine atoms significantly influence the reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution and its participation in cross-coupling reactions.

In electrophilic aromatic substitution, the N-cyclobutyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. Computational modeling can predict the most likely sites of substitution by calculating the energies of the possible sigma complexes (Wheland intermediates). The positions ortho to the amino group (C2 and C6) are expected to be the most activated, and computational studies can quantify this preference by comparing the stability of the intermediates formed upon electrophilic attack at different positions.

For transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, computational chemistry is crucial for understanding the complex catalytic cycles. researchgate.netresearchgate.netmdpi.com For instance, in a Suzuki-Miyaura coupling of an aryl halide with a boronic acid, DFT calculations can model the key steps of the reaction: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the catalyst. researchgate.net

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are highly effective in predicting the spectroscopic properties of molecules like this compound, aiding in its characterization and the interpretation of experimental data.

Prediction of NMR Chemical Shifts and Coupling Constants for ¹H, ¹³C, and ¹⁹F

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. In this compound, the electron-donating amino group increases the electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values) for the corresponding nuclei compared to benzene (B151609). Conversely, the electronegative fluorine atoms cause a downfield shift for the carbon atoms to which they are attached.

Below is a table of predicted NMR chemical shifts for this compound, based on known data for 3,5-difluoroaniline and the expected contribution from the N-cyclobutyl group. researchgate.net

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)
Aromatic C-H (C2, C6) 6.2595.0-
Aromatic C-H (C4) 6.1098.0-
Aromatic C-F (C3, C5) -164.0 (d, J=245 Hz)-110.0
Aromatic C-N (C1) -150.0-
N-H 4.0 (broad s)--
Cyclobutyl CH (α) 3.850.0-
Cyclobutyl CH₂ (β) 2.230.0-
Cyclobutyl CH₂ (γ) 1.815.0-

These are estimated values based on data for related compounds and are for illustrative purposes.

Simulation of IR and Raman Spectra for Vibrational Assignments

Computational frequency calculations can simulate the infrared (IR) and Raman spectra of this compound, providing a detailed understanding of its vibrational modes. researchgate.net These calculations not only predict the frequencies of the vibrational bands but also their intensities, aiding in the assignment of experimental spectra.

The vibrational spectrum of this compound can be conceptually divided into modes associated with the difluorophenyl group and those of the cyclobutyl group. Key vibrational modes for the aromatic part include C-H stretching, C-C stretching within the ring, and the characteristic C-F stretching modes. researchgate.net The N-cyclobutyl group introduces additional C-H stretching, CH₂ scissoring, wagging, and twisting modes.

The table below presents a selection of key vibrational modes for this compound, with a comparison to the parent 3,5-difluoroaniline, illustrating the contribution of the cyclobutyl group.

Vibrational Mode3,5-Difluoroaniline Wavenumber (cm⁻¹) researchgate.netExpected this compound Wavenumber (cm⁻¹)Description
N-H Stretch ~3400~3400Stretching of the N-H bond.
Aromatic C-H Stretch ~3070~3070Stretching of the C-H bonds on the aromatic ring.
Cyclobutyl C-H Stretch -2850-2950Asymmetric and symmetric stretching of C-H bonds in the cyclobutyl ring.
C=C Stretch (Aromatic) ~1620~1620Stretching of the carbon-carbon bonds in the aromatic ring.
NH₂ Scissoring ~1630-Bending of the NH₂ group.
Cyclobutyl CH₂ Scissoring -~1450Bending of the CH₂ groups in the cyclobutyl ring.
C-F Stretch ~1320~1320Stretching of the carbon-fluorine bonds.
C-N Stretch ~1280~1290Stretching of the carbon-nitrogen bond.

Synthesis and Characterization of N Cyclobutyl 3,5 Difluoroaniline Derivatives and Analogues

Chemical Modifications of the Cyclobutyl Moiety

The four-membered cyclobutane (B1203170) ring offers a unique three-dimensional geometry that is increasingly exploited in drug design. nih.gov Its puckered conformation and strained C-C bonds present distinct challenges and opportunities for chemical functionalization compared to unstrained aliphatic systems. nih.govnih.gov

Regioselective and Stereoselective Introduction of Substituents on the Cyclobutyl Ring

The direct, selective functionalization of C-H bonds on the cyclobutyl ring is a powerful strategy for introducing molecular complexity. Modern catalytic methods, particularly those employing rhodium-carbenoid intermediates, have emerged as a leading approach for achieving high levels of regio- and stereocontrol. nih.gov

Research into the C-H functionalization of substituted cyclobutanes has demonstrated that catalyst selection is paramount in dictating the site of substitution. nih.govnih.gov By modulating the ligand framework of dirhodium tetracarboxylate catalysts, it is possible to selectively target different C-H bonds within the molecule. For a scaffold like N-cyclobutyl-3,5-difluoroaniline, potential functionalization can occur at the C1 position (the carbon attached to the nitrogen) or the distal C3 position. Due to the strain and higher s-character of C-H bonds in a cyclobutane ring, these reactions can be challenging. nih.gov However, studies on analogous systems show that rhodium(II) catalysts can effectively mediate these transformations. For instance, competition experiments have shown that even tertiary C-H bonds on a cyclobutane ring can be more reactive than those in unstrained systems when using appropriate catalysts. nih.gov

The stereochemical outcome of these reactions is also highly dependent on the catalyst and the conformation of the cyclobutane ring. The ring exists as a mixture of rapidly interconverting puckered conformers. Reaction at an equatorial C-H bond is generally favored over an axial one. nih.gov Therefore, insertion into a C-H bond on the major conformer would lead to a specific diastereomer (e.g., a cis-1,3-disubstituted product), while reaction on the minor conformer would yield the alternative diastereomer. nih.gov Judicious choice of catalyst can provide access to either chiral 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.gov

Table 1: Catalyst-Controlled Regiodivergent C-H Functionalization of a Model Cyclobutane System This table illustrates how catalyst choice can direct functionalization to different positions on a cyclobutane ring, a principle applicable to the this compound scaffold. Data adapted from studies on phenyl-substituted cyclobutanes. nih.govnih.gov

Catalyst Major Product Position of Functionalization Regioselectivity (C1:C3) Diastereoselectivity (cis:trans)
Rh₂(OAc)₄ 1,1-disubstituted C1 >20 : 1 N/A
Rh₂(S-TCPTAD)₄ cis-1,3-disubstituted C3 1 : >20 >20 : 1
Rh₂(S-PTAD)₄ trans-1,3-disubstituted C3 1 : >20 1 : 15

Cyclobutyl Ring Expansion and Contraction Studies

Modifying the core carbocyclic structure through ring expansion or contraction offers a pathway to novel molecular scaffolds from a common intermediate. These rearrangements are typically driven by the relief of ring strain or the formation of a more stable carbocation. wikipedia.orgstackexchange.com

Ring Expansion: The expansion of the cyclobutyl ring in an this compound derivative to a cyclopentyl ring can be envisioned through several mechanisms. A common strategy involves the generation of a carbocation adjacent to the ring, such as in a Tiffeneau-Demjanov or related semipinacol rearrangement. wikipedia.org For example, a (1-hydroxycyclobutyl)methyl derivative could undergo rearrangement to a cyclopentanone (B42830) derivative. More directly, a cyclobutylcarbinyl cation, generated from (hydroxymethyl)cyclobutane or a related precursor, readily rearranges to the more stable secondary cyclopentyl carbocation, driven by both the increase in carbocation stability (primary to secondary) and the relief of the significant strain in the four-membered ring. stackexchange.com

Ring Contraction: The contraction of a cyclobutane ring to a cyclopropane (B1198618) is a synthetically valuable transformation, as cyclopropyl (B3062369) groups are also privileged pharmacophores. researchgate.netresearchgate.net One established method involves a tandem Wittig reaction-ring contraction of an α-hydroxycyclobutanone. researchgate.net Applied to the this compound system, this would require initial oxidation of the cyclobutyl ring at the C2 position to a ketone, followed by α-hydroxylation. Subsequent reaction with a phosphonium (B103445) ylide can trigger olefination and a 1,2-carbon migration to furnish a highly functionalized cyclopropanecarbaldehyde. researchgate.net Another approach involves the oxidative ring contraction of cyclobutenes, which can be accessed from the corresponding cyclobutane derivatives. researchgate.net

Functionalization of the Difluorophenyl Ring

The 3,5-difluorophenyl moiety is characterized by its electron-deficient nature, which influences its reactivity in aromatic substitution reactions. The two fluorine atoms are deactivating meta-directors, while the N-cyclobutyl group is a powerful activating ortho-, para-director. The interplay of these electronic effects governs the regioselectivity of further functionalization.

Regioselective Functionalization at Unsubstituted Aromatic Positions

The positions ortho and para to the activating amino group (C2, C6, and C4) are the most likely sites for electrophilic aromatic substitution. Given that the C4 position is para to the strongly activating amino group and flanked by two meta-directing fluorine atoms, it is a highly probable site for functionalization. The C2 and C6 positions are also activated. Standard electrophilic reactions such as halogenation, nitration, and Friedel-Crafts reactions would be expected to yield a mixture of 2-, 4-, and 6-substituted products, with the precise ratio depending on the steric bulk of the electrophile and the reaction conditions. For instance, Friedel-Crafts benzoylation of aniline (B41778) derivatives is a known method to produce aminobenzophenones. researchgate.net

Direct C-H functionalization using transition metal catalysis offers an alternative and often more selective approach. nih.gov Strategies for the direct fluorination of aromatic C-H bonds, for example, have been developed using photoredox catalysis, which could potentially be applied to introduce a third fluorine atom onto the ring. nih.gov

Formation of Heterocyclic and Fused Systems Incorporating the this compound Scaffold

Building upon the functionalized derivatives described above, the this compound scaffold can serve as a template for the synthesis of more complex heterocyclic and fused-ring systems. Such "scaffold-switching" is a valuable strategy for exploring new chemical space. nih.gov

For example, a derivative functionalized at the C2 position with a group containing a carbonyl or a similar electrophilic center can undergo intramolecular cyclization with the aniline nitrogen. If an amino or hydroxyl group is introduced at C2, subsequent reaction with a 1,2-dicarbonyl compound could lead to the formation of a fused pyrazine (B50134) or oxazine (B8389632) ring, respectively.

Another powerful approach is the use of cycloaddition reactions. The Diels-Alder reaction, for instance, can be used to construct cyclic systems that can be subsequently aromatized to form fused aromatic rings. researchgate.net By introducing a diene or dienophile functionality onto the this compound core, a wide range of fused systems can be accessed. For instance, converting the aniline to an aminodiene could allow for a [4+2] cycloaddition with a suitable dienophile, leading to the formation of complex polycyclic structures. The exploration of these synthetic routes can significantly expand the structural diversity achievable from the this compound starting material, providing new avenues for the development of bioactive molecules.

Table 3: List of Mentioned Compounds

Compound Name
This compound
1,3,5-trichlorobenzene
3,5-difluorochlorobenzene
2,4,5-Trichloronitrobenzene
5-chloro-2,4-difluoronitrobenzene
1,3-dichloro-4,6-difluorobenzene
2,6-dichloro-3,5-difluoronitrobenzene
1-bromo-2,4-difluorobenzene
1-bromo-3,5-difluorobenzene
1,3,5-trifluorobenzene (B1201519)
2-bromothiophene
tetrabromothiophene
3-bromo-4-ethoxypyridine
2-bromo-4-iodopyridine
2-bromo-5-hexylthiophene
3-bromo-2-formyl-5-hexylthiophene
1-formylpiperidine
4,5‐dibromo‐2,4'‐bithiazole

Synthesis of Quinoline (B57606) and Isoquinoline (B145761) Derivatives from Difluoroanilines

The construction of quinoline and isoquinoline rings from difluoroanilines often involves well-established synthetic methodologies such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses for quinolines, and the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions for isoquinolines. The specific application of this compound in these reactions allows for the introduction of a cyclobutyl group at the nitrogen atom, a feature that can modulate the physicochemical properties of the final molecule.

For instance, in a modified Friedländer annulation, this compound can be reacted with a β-ketoester in the presence of an acid catalyst to yield a substituted quinoline. The reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular electrophilic cyclization and subsequent dehydration. The electron-withdrawing nature of the fluorine atoms can make the cyclization step more challenging, often requiring stronger acidic conditions or higher reaction temperatures.

Similarly, the Bischler-Napieralski reaction can be employed for the synthesis of dihydroisoquinoline derivatives. This involves the acylation of this compound with a suitable acyl chloride, followed by a cyclization and dehydration step using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride. The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.

Formation of Oxazolidinone and Other Nitrogen-Containing Heterocycles with N-cyclobutyl-aryl amine units

The N-cyclobutyl-aryl amine moiety, particularly with the 3,5-difluoro substitution, serves as a versatile building block for the synthesis of various nitrogen-containing heterocycles, including oxazolidinones. These heterocycles are of significant interest due to their presence in a number of antibacterial agents.

The formation of an oxazolidinone ring containing the N-cyclobutyl-3,5-difluorophenyl group can be accomplished through several synthetic routes. One common approach involves the reaction of this compound with a glycidyl (B131873) ester or a related three-carbon electrophile. This reaction typically proceeds via a nucleophilic attack of the aniline nitrogen on the epoxide ring, followed by an intramolecular cyclization to form the oxazolidinone core. The reaction conditions, such as the choice of solvent and the presence of a base, can influence the stereochemical outcome of the reaction.

Another strategy involves the cyclization of a carbamate (B1207046) precursor. For example, this compound can be reacted with a chloroformate to form a carbamate, which is then treated with a base to induce cyclization with a suitable electrophilic partner. This method offers flexibility in the introduction of substituents on the oxazolidinone ring.

Beyond oxazolidinones, the this compound unit can be incorporated into other heterocyclic systems such as pyrazoles, imidazoles, and triazoles through multi-step synthetic sequences. These syntheses often leverage the nucleophilicity of the aniline nitrogen and the reactivity of the difluorinated aromatic ring.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is crucial for accessing enantiomerically pure compounds, which often exhibit distinct biological activities. The chirality can be introduced at various positions, including the cyclobutyl ring or a stereocenter on a substituent attached to the aniline nitrogen or the aromatic ring.

One approach to achieving stereoselectivity is through the use of chiral catalysts in reactions involving the this compound scaffold. For example, a chiral Lewis acid could be employed to catalyze an asymmetric aldol (B89426) reaction between an aldehyde and a ketone derivative of this compound, leading to the formation of a chiral β-hydroxy ketone with high enantiomeric excess.

Alternatively, chiral auxiliaries can be utilized. A chiral auxiliary can be temporarily attached to the this compound molecule to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved to afford the chiral product.

Furthermore, the synthesis can commence from a chiral starting material. For instance, a chiral cyclobutylamine (B51885) can be used in the initial nucleophilic aromatic substitution reaction with 1,3,5-trifluorobenzene to directly install a chiral cyclobutyl group on the aniline nitrogen. This approach ensures the stereochemical integrity of the cyclobutyl moiety throughout the synthetic sequence.

Role of N Cyclobutyl 3,5 Difluoroaniline in Advanced Organic Synthesis and Material Science Intermediates

Precursor in the Synthesis of Complex Organic Molecules

The distinct architecture of N-cyclobutyl-3,5-difluoroaniline makes it a sought-after precursor in the multi-step synthesis of high-value organic compounds, particularly in the pharmaceutical and agrochemical sectors.

Utilization in Multi-Step Synthesis Pathways for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

This compound serves as a key starting material or intermediate in the synthesis of various biologically active molecules. The 3,5-difluorophenyl moiety is a common feature in a number of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy. While specific, publicly available synthesis routes for commercial drugs directly starting from this compound are proprietary and not always disclosed in detail, the structural motif is present in several developmental and patented compounds. For instance, the parent compound, 3,5-difluoroaniline (B1215098), is a known intermediate in the production of various pharmaceutical compositions. google.com The introduction of the N-cyclobutyl group can further refine the pharmacological profile of the resulting API.

In the realm of agrochemicals, fluorinated anilines are integral to the development of modern fungicides and herbicides. The incorporation of fluorine atoms often leads to enhanced efficacy and a broader spectrum of activity. Patents related to crop protection agents frequently feature aniline (B41778) derivatives with diverse substitution patterns. While direct public domain examples explicitly detailing the use of this compound in commercial agrochemicals are scarce, its structural components are consistent with those found in patented fungicidal and herbicidal compounds. epo.org The development of new agrochemicals often involves the synthesis and screening of a large library of related compounds, and this compound is a viable candidate for such exploratory research.

Stereocontrolled Synthesis of Advanced Synthetic Intermediates

The cyclobutyl ring in this compound can exist in different conformations, and its substituents can be arranged in a stereospecific manner. This allows for the stereocontrolled synthesis of advanced synthetic intermediates, where the precise three-dimensional arrangement of atoms is critical for the desired biological activity or material property.

While specific research detailing the stereocontrolled synthesis using this compound as a starting material is not widely published, the principles of stereoselective synthesis are well-established. For example, chiral catalysts can be employed in reactions involving the cyclobutyl moiety to favor the formation of a particular stereoisomer. This level of control is paramount in modern drug discovery, where enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Building Block for Novel Functional Materials

The unique electronic and structural characteristics of this compound also make it an attractive building block for the creation of new functional materials with tailored properties for applications in electronics and optics.

Incorporation into Polymer Backbones for Advanced Materials Applications

Aniline and its derivatives are well-known monomers for the synthesis of conductive polymers, such as polyaniline. The properties of these polymers can be fine-tuned by modifying the aniline monomer. The incorporation of this compound into a polymer backbone is a promising strategy for developing advanced materials. The fluorine atoms can enhance the polymer's thermal stability and resistance to oxidation, while the cyclobutyl group can influence the polymer's morphology, solubility, and processing characteristics.

Although specific examples of polymers synthesized directly from this compound are not extensively documented in public literature, the general principles of aniline polymerization are applicable. Oxidative polymerization or cross-coupling reactions could be employed to synthesize poly(this compound) or copolymers with other monomers. These materials could potentially find applications as antistatic coatings, corrosion inhibitors, or as components in electronic devices.

Application in the Synthesis of Liquid Crystalline Compounds and Optoelectronic Materials

The rigid difluorinated phenyl ring combined with the non-planar cyclobutyl group in this compound suggests its potential as a core structure in the design of liquid crystals. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis of modern display technologies. The introduction of fluorine atoms is a common strategy to tune the dielectric anisotropy and other physical properties of liquid crystal molecules. acs.orgorganic-chemistry.orgnih.govcolorado.edusigmaaldrich.com The cyclobutyl group can influence the mesophase behavior and clearing point of the liquid crystalline material.

Furthermore, aniline derivatives are utilized in the synthesis of materials for optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs). They can be incorporated into hole transport layers, which are essential for the efficient operation of these devices. sigmaaldrich.com The electronic properties of this compound, influenced by the electron-withdrawing fluorine atoms, could be advantageous in designing new materials for such applications. Research in this area often involves the synthesis and characterization of novel organic semiconductors, and this compound represents a viable candidate for exploration as a building block for these advanced materials.

Green Chemistry Approaches in its Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound, this involves developing more sustainable methods for its synthesis and utilizing it in environmentally benign applications.

The synthesis of the parent compound, 3,5-difluoroaniline, has been the subject of various process improvements to enhance yield and reduce waste. google.comnih.govgoogle.com One patented process describes the preparation of 3,5-difluoroaniline by reacting 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper catalyst. nih.govgoogle.com Another approach involves the diazotization of a 2-halo-4,6-difluoroaniline followed by amination. google.com

The N-alkylation of anilines, the step that would introduce the cyclobutyl group, is an area where green chemistry principles are being actively applied. Traditional alkylation methods often involve harsh reagents and produce significant waste. Modern, more sustainable approaches include:

Catalytic Reductive Alkylation: This method uses catalysts and milder reducing agents to achieve the N-alkylation of anilines with good yields and selectivity. capes.gov.br

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and often allows for the use of more environmentally friendly solvents, such as water. acs.org

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification.

These green methodologies can be adapted for the synthesis of this compound, making its production more sustainable and cost-effective.

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of this compound, a valuable intermediate in various chemical industries, has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. In recent years, significant research efforts have been directed towards the development of more sustainable and environmentally benign synthetic routes. These efforts focus on improving reaction conditions, minimizing waste, and utilizing less toxic materials.

A key precursor for the synthesis of this compound is 3,5-difluoroaniline. Various processes have been developed for its production, some of which present environmental challenges due to the use of hazardous intermediates like diazonium salts or high reaction temperatures. google.com For instance, one method involves the diazotization of 2-halo-4,6-difluoroaniline, which generates potentially explosive diazonium salts. google.com Another route starts from 1,3,5-trichlorobenzene, which is reacted with an alkali metal fluoride (B91410) at high temperatures (275-280°C), posing challenges for reactor materials and potentially leading to by-product formation.

More environmentally conscious approaches aim to mitigate these issues. One such method is the reductive amination of cyclobutanone (B123998) with 3,5-difluoroaniline. This reaction can be performed using greener reducing agents and solvents. For example, the use of zinc powder in aqueous alkaline media presents a green alternative to complex hydrides in chlorinated or highly flammable solvents. Although not specifically detailed for this compound, this method has been successfully employed for the reductive amination of various aldehydes with primary amines, yielding secondary amines in good yields.

Another sustainable strategy involves the direct N-alkylation of 3,5-difluoroaniline with a cyclobutylating agent. The use of ionic liquids as solvents in such reactions is a promising green alternative to volatile organic compounds. Ionic liquids can facilitate the selective N-monoalkylation of anilines and can often be recycled, reducing waste.

The following table summarizes some of the reaction conditions that have been explored for related reductive amination and N-alkylation reactions, highlighting the move towards more sustainable practices.

Reaction TypeReactantsCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Reductive AminationCyclohexanone, AnilineNi-Mg3AlOx-120>90 (for 5-AP) mdpi.com
Reductive AminationAldehyde, Primary AmineZinc Powder5% aq. KOHRoom Temp.Good
N-AlkylationAniline, Benzyl alcoholCoNx@NCToluene140High

Utilization of Catalytic Methodologies for Enhanced Efficiency

To improve the efficiency and selectivity of this compound synthesis, various catalytic methodologies are being explored. These methods often lead to higher yields, milder reaction conditions, and a reduction in by-products, contributing to both economic and environmental benefits.

Catalytic reductive amination of cyclobutanone with 3,5-difluoroaniline is a highly efficient one-pot procedure. A variety of catalysts have been developed for the reductive amination of ketones and aldehydes. For instance, nickel-based catalysts, such as Ni/SBA-15 and Ni-Mg3AlOx, have shown high efficacy in the reductive amination of biomass-derived ketones, achieving high yields of the corresponding amines. mdpi.com These catalysts are often more cost-effective than precious metal catalysts like palladium or platinum.

The "hydrogen borrowing" methodology is another advanced catalytic approach for N-alkylation. In this process, a catalyst, often a transition metal complex, temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone in situ. This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This atom-economical process produces water as the only by-product. Cobalt-based catalysts supported on metal-organic frameworks (MOFs) have demonstrated significant efficacy in the N-alkylation of anilines with alcohols.

Photoredox catalysis has also emerged as a powerful tool for C-N bond formation under mild conditions. Visible-light-induced N-alkylation of anilines with alcohols has been achieved without the need for metallic catalysts, strong bases, or high temperatures, making it an environmentally friendly option.

The table below provides an overview of different catalytic systems and their performance in related N-alkylation and reductive amination reactions.

Catalyst SystemReactantsReaction TypeKey FeaturesYield (%)Reference
Ni-Mg3AlOx2-Hydroxytetrahydropyran, NH3Reductive AminationStable, high yield>90 (for 5-AP) mdpi.com
CoNx@NCAniline, Benzyl alcoholN-AlkylationHeterogeneous, reusableHigh
Visible Light / NH4BrAnilines, 4-hydroxybutan-2-oneN-AlkylationMetal-free, base-freeGood

Future Research Directions and Perspectives for N Cyclobutyl 3,5 Difluoroaniline

Development of Novel and Highly Efficient Synthetic Routes for Industrial and Academic Scale-Up

The synthesis of N-cyclobutyl-3,5-difluoroaniline is not yet extensively documented in scientific literature, presenting an opportunity for the development of novel and efficient synthetic protocols. A primary and highly promising approach for its synthesis is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.orglibretexts.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org

The reaction would involve the coupling of 3,5-difluoroaniline (B1215098) with a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl triflate. The choice of palladium catalyst, ligand, base, and solvent would be critical for optimizing the reaction yield and purity. Modern Buchwald-Hartwig protocols utilize bulky, electron-rich phosphine (B1218219) ligands that enhance the efficiency of the catalytic cycle. youtube.com

Table 1: Potential Buchwald-Hartwig Amination Conditions for this compound Synthesis

Component Examples Purpose
Aryl Halide 1-bromo-3,5-difluorobenzene, 1-chloro-3,5-difluorobenzeneStarting material containing the difluorophenyl group.
Amine Cyclobutylamine (B51885)The source of the cyclobutylamino moiety.
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand XPhos, SPhos, RuPhosStabilizes the palladium catalyst and facilitates the reaction. youtube.com
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Activates the amine for the coupling reaction.
Solvent Toluene, Dioxane, THFProvides the reaction medium.

Alternatively, reductive amination of cyclobutanone (B123998) with 3,5-difluoroaniline could provide another synthetic route. This method involves the formation of an intermediate enamine or imine, which is then reduced in situ to the desired this compound.

For industrial-scale production, the development of a cost-effective and scalable synthesis would be paramount. This would likely involve optimizing the catalyst loading, reaction times, and purification methods to maximize efficiency and minimize waste.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is expected to be influenced by the electronic properties of the difluorinated ring and the steric bulk of the cyclobutyl group. The two fluorine atoms are strong electron-withdrawing groups, which will decrease the electron density of the aromatic ring and the basicity of the nitrogen atom compared to non-fluorinated anilines.

This altered reactivity could be exploited in various chemical transformations. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to occur at the positions ortho and para to the amino group, though the deactivating effect of the fluorine atoms might necessitate harsh reaction conditions.

The nitrogen atom, while less basic, could still participate in a variety of reactions, including acylation, alkylation, and the formation of heterocyclic compounds. The cyclobutyl group may also influence the regioselectivity of certain reactions due to its steric hindrance.

Advanced Computational Modeling for Predictive Synthesis and Rational Property Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations could be employed to model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. This information would provide insights into its reactivity, stability, and potential interactions with other molecules.

Furthermore, computational models could be used to predict the outcomes of synthetic reactions, aiding in the rational design of catalysts and reaction conditions for its synthesis. By simulating the reaction mechanism of, for example, the Buchwald-Hartwig amination, researchers could identify the most favorable ligands and conditions to achieve high yields and selectivity.

For materials science applications, computational modeling could predict physical properties such as its potential for use in organic light-emitting diodes (OLEDs) or as a component in polymers with specific thermal or electronic properties.

Integration into Emerging Fields of Chemical Research

The unique properties of this compound make it a candidate for integration into cutting-edge areas of chemical research, such as flow chemistry and photocatalysis.

Flow Chemistry:

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. chemrxiv.org The synthesis of this compound via a Buchwald-Hartwig amination could potentially be adapted to a flow process. chemrxiv.org This would allow for a more efficient and automated production of the compound. The use of soluble organic bases or immobilized catalysts could further enhance the suitability of this synthesis for flow chemistry applications. chemrxiv.org

Photocatalysis:

Photocatalysis utilizes light to drive chemical reactions and has emerged as a powerful tool in organic synthesis. The electron-rich nature of the aniline (B41778) nitrogen in this compound, despite the fluorine substitution, suggests it could act as an electron donor in photoredox catalytic cycles. This could enable its participation in a variety of light-mediated reactions, such as C-H functionalization or cross-coupling reactions, under mild and environmentally friendly conditions.

Q & A

Q. What are the primary synthetic routes for preparing N-cyclobutyl-3,5-difluoroaniline, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution of 3,5-difluoroaniline derivatives. For example, cyclobutyl groups can be introduced via alkylation using cyclobutyl halides or Mitsunobu reactions with cyclobutanol. Reaction optimization includes:
  • Solvent selection : Toluene or acetonitrile at elevated temperatures (e.g., 90°C) to enhance reactivity .
  • Catalysis : Acidic conditions (e.g., formic acid) improve electrophilicity for substitution .
  • Purification : Reverse-phase column chromatography (0.1% formic acid water/acetonitrile) ensures high purity .

Q. How can the structure and purity of this compound be validated?

  • Methodological Answer :
  • Spectroscopy : 1^1H/19^19F NMR confirms substitution patterns (e.g., cyclobutyl proton signals at δ 2.8–3.7 ppm; fluorine coupling constants) .
  • Mass spectrometry : High-resolution MS (e.g., [M+H]+^+ at m/z 198.08) validates molecular weight .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Gloves, eyeshields, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation (H331/H335 hazards) .
  • Storage : Seal in dry, inert containers at room temperature to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The meta -fluorine atoms withdraw electron density, deactivating the aromatic ring and directing electrophilic attacks to the para position. For Suzuki-Miyaura coupling:
  • Catalyst : Pd(PPh3_3)4_4 or Pd(dba)2_2 with SPhos ligand enhances reactivity .
  • Substrate : Pre-functionalize with bromine (e.g., 4-bromo-3,5-difluoroaniline) for efficient coupling .
    Contradiction Note : Fluorine's electron-withdrawing effect may reduce nucleophilicity, requiring harsher conditions compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported yields for this compound derivatives?

  • Methodological Answer :
  • Reaction monitoring : Use in-situ 19^19F NMR to track intermediate formation and optimize stepwise protocols .
  • Byproduct analysis : LC-MS identifies side products (e.g., over-alkylation) to adjust stoichiometry .
  • Temperature control : Lower temperatures (0–25°C) minimize decomposition in sensitive steps .

Q. How can computational modeling predict the biological activity of this compound-based compounds?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., NAD(P)H:quinone oxidoreductase) .
  • QSAR models : Correlate substituent effects (e.g., cyclobutyl ring strain) with cytotoxicity data .
  • ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~2.5 for blood-brain barrier penetration) .

Q. What role does the cyclobutyl group play in modulating the physicochemical properties of this compound?

  • Methodological Answer :
  • Lipophilicity : Cyclobutyl increases logP by ~0.5 compared to methyl groups, enhancing membrane permeability .
  • Conformational rigidity : Strain in the cyclobutyl ring restricts rotational freedom, improving binding specificity .
  • Solubility : Polar aprotic solvents (DMF, DMSO) are recommended due to reduced aqueous solubility .

Key Notes

  • Synthesis Focus : Emphasized scalable, reproducible methods from patents and peer-reviewed protocols.
  • Advanced Topics : Highlighted mechanistic insights and computational tools to bridge synthetic and applied research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.